molecular formula C10H20ClNO4 B613073 (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride CAS No. 34582-33-7

(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

Cat. No. B613073
CAS RN: 34582-33-7
M. Wt: 253.73
InChI Key: HJNCSRHVIJRWLT-FJXQXJEOSA-N
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Scientific Research Applications

  • Organic Synthesis

    • Application Summary : This compound is used in organic synthesis, likely due to its protected amino acid structure.
    • Methods of Application : The methods of application in organic synthesis would involve the use of this compound as a building block in the synthesis of larger, more complex organic molecules.
    • Results or Outcomes : The outcomes of such research would depend on the specific molecules being synthesized.
  • Medicinal Chemistry

    • Application Summary : This compound is used in medicinal chemistry, likely in the development of new therapeutic agents.
    • Methods of Application : The methods of application in medicinal chemistry would involve the use of this compound in the design and synthesis of new drugs.
    • Results or Outcomes : The outcomes of such research would depend on the specific drugs being developed.
  • Chemical Transformations

    • Application Summary : The tert-butyl group in this compound can elicit a unique reactivity pattern, which is useful in various chemical transformations .
    • Methods of Application : The specific methods of application would involve using this compound in reactions where the tert-butyl group’s unique reactivity is beneficial .
    • Results or Outcomes : The outcomes of such research would depend on the specific reactions being conducted .
  • Biosynthetic and Biodegradation Pathways

    • Application Summary : The tert-butyl group in this compound can play a role in certain biosynthetic and biodegradation pathways .
    • Methods of Application : The specific methods of application would involve using this compound in biochemical experiments where its unique properties are beneficial .
    • Results or Outcomes : The outcomes of such research would depend on the specific experiments being conducted .
  • Chemical Transformations

    • Application Summary : The tert-butyl group in this compound can elicit a unique reactivity pattern, which is useful in various chemical transformations .
    • Methods of Application : The specific methods of application would involve using this compound in reactions where the tert-butyl group’s unique reactivity is beneficial .
    • Results or Outcomes : The outcomes of such research would depend on the specific reactions being conducted .
  • Biosynthetic and Biodegradation Pathways

    • Application Summary : The tert-butyl group in this compound can play a role in certain biosynthetic and biodegradation pathways .
    • Methods of Application : The specific methods of application would involve using this compound in biochemical experiments where its unique properties are beneficial .
    • Results or Outcomes : The outcomes of such research would depend on the specific experiments being conducted .

Future Directions

The future directions for the use and study of “(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride” are not specified in the retrieved sources.


Please note that this information is based on the available sources and there might be additional information in other sources not included in this analysis.


properties

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCSRHVIJRWLT-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718495
Record name 1-tert-Butyl 5-methyl L-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

CAS RN

34582-33-7
Record name L-Glutamic acid, 1-(1,1-dimethylethyl) 5-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34582-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 5-methyl L-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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